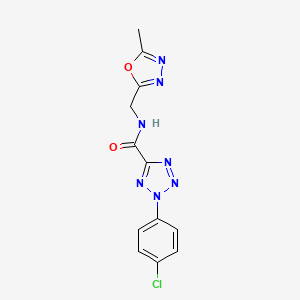
2-(4-chlorophenyl)-N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-2H-tetrazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chlorophenyl)-N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-2H-tetrazole-5-carboxamide is a useful research compound. Its molecular formula is C12H10ClN7O2 and its molecular weight is 319.71. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(4-chlorophenyl)-N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-2H-tetrazole-5-carboxamide (CAS Number: 1396880-58-2) is a novel chemical entity that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including relevant research findings, structure-activity relationships (SAR), and case studies.
Chemical Structure and Properties
The molecular formula of the compound is C12H10ClN7O2, with a molecular weight of 319.71 g/mol . The structure features a tetrazole ring, which is known for its diverse biological properties, and an oxadiazole moiety that contributes to its pharmacological profile.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₀ClN₇O₂ |
| Molecular Weight | 319.71 g/mol |
| CAS Number | 1396880-58-2 |
| Melting Point | Not Available |
| Boiling Point | Not Available |
Anticancer Activity
Research indicates that the compound exhibits significant anticancer properties . In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance, the compound showed promising results against breast adenocarcinoma (MCF-7) and human hepatocellular carcinoma (HepG2) cells.
Case Study: Cytotoxicity Evaluation
In a study assessing the cytotoxic effects of various derivatives, the compound was evaluated using the MTT assay. The following IC50 values were observed:
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| 2-(4-chlorophenyl)... | MCF-7 | 10.10 |
| 2-(4-chlorophenyl)... | HepG2 | 5.36 |
The results indicated that modifications in the molecular structure could enhance cytotoxicity, underscoring the importance of SAR in drug design.
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties . Preliminary studies suggest effectiveness against a range of bacterial strains. The presence of the oxadiazole moiety is believed to play a critical role in this activity.
Research Findings
A comparative study on various oxadiazole derivatives highlighted that compounds containing chlorophenyl and oxadiazole groups exhibited superior antimicrobial efficacy compared to their counterparts without these substituents.
Structure-Activity Relationship (SAR)
The SAR analysis reveals that:
- Chlorine Substitution : The presence of the chlorine atom in the para position of the phenyl ring significantly enhances biological activity.
- Oxadiazole Moiety : The inclusion of a 5-methyl-1,3,4-oxadiazol-2-yl group is crucial for maintaining potency against cancer cells.
- Tetrazole Ring : The tetrazole structure contributes to both anticancer and antimicrobial activities by modulating interactions with biological targets.
特性
IUPAC Name |
2-(4-chlorophenyl)-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]tetrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN7O2/c1-7-15-16-10(22-7)6-14-12(21)11-17-19-20(18-11)9-4-2-8(13)3-5-9/h2-5H,6H2,1H3,(H,14,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGNKOVCRQUQHFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)CNC(=O)C2=NN(N=N2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














